2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
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Overview
Description
Scientific Research Applications
Angiotensin Converting Enzyme Inhibition
One significant application of derivatives of "2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" is in the synthesis of angiotensin converting enzyme (ACE) inhibitors. For instance, Hayashi et al. (1989) synthesized derivatives possessing potent in vitro ACE inhibitory activities, highlighting their potential for antihypertensive treatments (Hayashi et al., 1989).
Conformational Studies and Supramolecular Complexes
Another study by Gerhardt, Tutughamiarso, and Bolte (2012) on hydantoin-5-acetic acid, a close relative to "this compound", focused on its conformational preferences in crystallized form. This research sheds light on its potential use in developing supramolecular complexes, which are crucial for drug design and materials science (Gerhardt et al., 2012).
Antimicrobial Activities
In the realm of antimicrobial research, Youssef et al. (2015) explored the synthesis of derivatives incorporating the imidazolidinone nucleus, evaluating their efficacy against various bacteria and fungi. This work underscores the compound's potential in developing new antimicrobial agents (Youssef et al., 2015).
Enantioselective Synthesis
Aebi and Seebach (1985) utilized derivatives for the enantioselective α-alkylation of aspartic and glutamic acid, demonstrating its application in synthesizing biologically active molecules with specific stereochemistry (Aebi & Seebach, 1985).
Novel Synthetic Pathways
The work of Ghandi, Zarezadeh, and Taheri (2010) exemplifies another application in synthetic chemistry, where the compound was used as a bifunctional starting material in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides. This underscores its utility in creating new chemical entities (Ghandi et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes.
Mode of Action
It’s plausible that it interacts with its targets by binding to active sites, thereby inhibiting their function and leading to antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
The chemical structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid contains an imidazole ring and a carboxyl group, which confer a certain reactivity and unique chemical properties in organic synthesis
Molecular Mechanism
It is known that the compound has a certain reactivity due to its imidazole ring and carboxyl group
Properties
IUPAC Name |
2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOLAPQPPXIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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